Nqdi-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGFNHRMPMALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
NQDI-1's Neuroprotective Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoquinone-di-1 (NQDI-1) has emerged as a promising neuroprotective agent, primarily through its targeted inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1). This technical guide delineates the core mechanism of action of this compound in neuronal cells, focusing on its impact on downstream signaling cascades, oxidative stress, and apoptosis. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in neuropharmacology and drug development.
Core Mechanism of Action: Inhibition of the ASK1 Signaling Cascade
This compound exerts its neuroprotective effects by directly inhibiting the phosphorylation of ASK1, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Under conditions of cellular stress, such as oxidative stress or neuroinflammation, ASK1 is activated through phosphorylation. Activated ASK1, in turn, phosphorylates and activates downstream kinases, notably p38 and c-Jun N-terminal kinase (JNK).[1][3] This signaling cascade culminates in the activation of pro-apoptotic and pro-inflammatory pathways, leading to neuronal cell death.
This compound intervenes at a critical juncture by preventing the initial phosphorylation of ASK1.[1] This inhibitory action effectively blocks the entire downstream signaling cascade, thereby mitigating the detrimental effects of cellular stress on neuronal cells.
Signaling Pathway Diagram
Caption: this compound inhibits the ASK1 signaling pathway.
Quantitative Analysis of this compound's Effects on Key Signaling Proteins
The inhibitory effect of this compound on the ASK1 signaling cascade has been quantified through Western blot analysis. The following table summarizes the semi-quantitative changes in the expression of key proteins in a rat model of subarachnoid hemorrhage (SAH), a condition that induces significant neuronal stress and apoptosis.
| Protein | Treatment Group | Relative Expression (Normalized to Control) | Reference |
| p-ASK1/ASK1 | SAH + Vehicle | Increased | [1][4] |
| SAH + this compound | Significantly Decreased vs. SAH + Vehicle | [1][4] | |
| p-p38/p38 | SAH + Vehicle | Increased | [1][4] |
| SAH + this compound | Significantly Decreased vs. SAH + Vehicle | [1][4] | |
| p-JNK/JNK | SAH + Vehicle | Increased | [1][4] |
| SAH + this compound | Significantly Decreased vs. SAH + Vehicle | [1][4] | |
| Bax | SAH + Vehicle | Increased | [1][3][4] |
| SAH + this compound | Significantly Decreased vs. SAH + Vehicle | [1][3][4] | |
| Bcl-2 | SAH + Vehicle | Decreased | [1][3][4] |
| SAH + this compound | Significantly Increased vs. SAH + Vehicle | [1][3][4] | |
| 4-HNE | SAH + Vehicle | Increased | [1][3][4] |
| SAH + this compound | Significantly Decreased vs. SAH + Vehicle | [1][3][4] | |
| HO-1 | SAH + Vehicle | Increased | [1][3][4] |
| SAH + this compound | Significantly Increased vs. SAH + Vehicle | [1][3][4] |
Note: "Significantly" indicates a statistically significant difference as reported in the cited studies. 4-HNE (4-hydroxynonenal) is a marker of oxidative stress. HO-1 (Heme oxygenase 1) is an antioxidant enzyme.
The Indirect Link to NQO1
While this compound directly targets the ASK1 pathway, its downstream effects on reducing oxidative stress align with the function of NAD(P)H quinone oxidoreductase 1 (NQO1). NQO1 is a key enzyme in the cellular antioxidant defense system, regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Although current research has not established a direct regulatory link between this compound and NQO1, it is plausible that the reduction in oxidative stress achieved through ASK1 inhibition may indirectly support a more favorable cellular redox environment, a condition also promoted by NQO1 activity. Further research is warranted to explore any potential crosstalk between the ASK1 and Nrf2-NQO1 pathways in the context of neuroprotection.
Logical Relationship Diagram
Caption: this compound and NQO1's convergent neuroprotective effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis of Key Signaling Proteins
This protocol is adapted for the analysis of protein expression in neuronal cell lysates following treatment with this compound.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-4-HNE, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture neuronal cells to the desired confluency and treat with this compound at various concentrations for the specified duration. Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Immunofluorescence for ASK1 Localization
This protocol allows for the visualization of ASK1 localization within neuronal cells.
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with this compound as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against ASK1 overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
TUNEL Assay for Neuronal Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells on coverslips as described previously.
-
Fixation and Permeabilization: Fix and permeabilize the cells as for immunofluorescence.
-
TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Staining and Visualization: After the TUNEL reaction, counterstain the nuclei with a fluorescent dye (e.g., DAPI) and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Conclusion
This compound demonstrates significant neuroprotective potential by inhibiting the ASK1-mediated signaling cascade, thereby reducing oxidative stress and neuronal apoptosis. The methodologies and data presented in this guide provide a robust framework for further investigation into the therapeutic applications of this compound and other ASK1 inhibitors in the context of neurodegenerative diseases and acute neuronal injury. Future research should aim to further quantify the dose-dependent effects of this compound and explore its potential interactions with other neuroprotective pathways.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NQDI-1 as a Specific Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under conditions of oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals leads to the downstream activation of JNK and p38 MAPK pathways, culminating in apoptosis and inflammation. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of NQDI-1, a potent and specific small-molecule inhibitor of ASK1. We will delve into its mechanism of action, specificity, and its application in preclinical research, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound (Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a small molecule that has been identified as a specific inhibitor of ASK1. It has been utilized in numerous in vitro and in vivo studies to probe the physiological and pathological roles of ASK1. By inhibiting ASK1, this compound effectively attenuates downstream signaling cascades, thereby mitigating apoptosis and inflammatory responses in various disease models.
Quantitative Data: Inhibitory Profile of this compound
The efficacy and specificity of a kinase inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of this compound against ASK1 and a panel of other kinases.
Table 1: In Vitro Inhibitory Activity of this compound against ASK1
| Parameter | Value | Reference |
| IC50 | 3 µM | [1][2] |
| Ki | 500 nM | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Residual Activity (%) at 25 µM this compound |
| ASK1 | 12.5 |
| Aurora A | 79 |
| ROCK1 | 100 |
| HGFR | 62 |
| FGFR1 | 44 |
| Tie2 | 84 |
| JNK3 | 100 |
| CK2 | 78 |
Data presented in Table 2 demonstrates the percentage of remaining kinase activity in the presence of 25 µM this compound, highlighting its selectivity for ASK1 over other tested kinases.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ASK1. Under cellular stress, ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. These pathways ultimately lead to the activation of transcription factors and other effector molecules that drive apoptosis and inflammation. This compound binds to the ATP-binding pocket of ASK1, preventing its phosphorylation and subsequent activation of downstream signaling.
References
The Role of NQDI-1 in Modulating Oxidative Stress and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NQDI-1 (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular stress signaling. Its activation by stimuli such as reactive oxygen species (ROS) triggers downstream cascades involving p38 and c-Jun N-terminal kinase (JNK), culminating in inflammation, apoptosis, and other cellular damage. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on oxidative stress and apoptosis, and detailed protocols for key experimental validations.
Introduction to this compound
This compound is a selective inhibitor of ASK1, a ubiquitously expressed kinase that plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] By activating the JNK and p38 MAPK signaling pathways, ASK1 is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] this compound's ability to specifically target and inhibit ASK1 phosphorylation makes it a valuable tool for dissecting these pathways and a promising therapeutic candidate for diseases driven by stress-induced apoptosis and oxidative damage.[3][4]
Mechanism of Action: Inhibition of the ASK1 Signaling Cascade
Under cellular stress, such as the accumulation of ROS, ASK1 is activated and subsequently phosphorylates downstream kinases, initiating a signaling cascade that leads to apoptosis.[5] this compound exerts its effects by directly inhibiting the kinase activity of ASK1.[4]
The core mechanism involves:
-
Stress Signal: Intracellular stressors like ROS trigger the activation of ASK1.
-
ASK1 Activation: Activated ASK1 phosphorylates downstream MAP2Ks.
-
p38 and JNK Activation: These MAP2Ks, in turn, phosphorylate and activate p38 and JNK.
-
Cellular Response: Activated p38 and JNK mediate downstream effects, including the expression of pro-apoptotic proteins and amplification of oxidative stress, ultimately leading to programmed cell death.[4]
This compound intervenes at the top of this cascade by inhibiting the phosphorylation of ASK1, thereby preventing the activation of its downstream effectors, p38 and JNK.[3][6] This blockade effectively mitigates the detrimental outcomes of cellular stress.
Quantitative Data Presentation
Table 1: Inhibitory Activity of this compound against ASK1
| Parameter | Value | Notes | Reference |
| IC₅₀ | 3 µM | Half-maximal inhibitory concentration. | [7] |
| Kᵢ | 500 nM | Inhibitor constant. | [7] |
Table 2: Effects of this compound on Markers of Oxidative Stress and Apoptosis
| Marker | Effect of this compound | Model System | Reference |
| p-ASK1/ASK1 Ratio | Significant Decrease | Rat Subarachnoid Hemorrhage (SAH) Model | [3] |
| p-p38/p38 Ratio | Significant Decrease | Rat SAH Model | [3] |
| p-JNK/JNK Ratio | Significant Decrease | Rat SAH Model | [3] |
| 4-HNE Levels | Significant Decrease | Rat SAH Model | [3][6] |
| DHE Staining (% positive cells) | Significant Decrease | Rat SAH Model | [3] |
| TUNEL Staining (% positive cells) | Significant Decrease | Rat SAH Model | [3] |
| Bax Protein Expression | Significant Decrease | Rat SAH Model | [3][6] |
| Bcl-2 Protein Expression | Significant Increase | Rat SAH Model | [3][6] |
| Caspase-3 Expression | Significant Decrease | Rat Hypoxia-Ischemia (HI) Model | [8] |
Role in Attenuating Oxidative Stress
Oxidative stress, characterized by an overproduction of ROS, is a primary activator of the ASK1 pathway.[5] The activated ASK1-p38/JNK cascade can further amplify ROS production, creating a damaging feedback loop. Studies have demonstrated that this compound effectively breaks this cycle. In a rat model of subarachnoid hemorrhage, a condition marked by severe oxidative stress, treatment with this compound significantly reduced the percentage of cells positive for Dihydroethidium (DHE), a fluorescent probe for ROS.[3] Furthermore, this compound administration led to a marked decrease in the levels of 4-hydroxynonenal (4-HNE), a lipid peroxidation product and a key marker of oxidative damage.[3][6]
Role in Inhibiting Apoptosis
The ASK1 pathway is a central regulator of stress-induced apoptosis.[2] By activating p38 and JNK, ASK1 signaling modulates the activity of the Bcl-2 family of proteins and triggers the caspase cascade. Specifically, this can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards death.[3]
Treatment with this compound has been shown to be potently anti-apoptotic. In preclinical models, this compound significantly decreased the number of TUNEL-positive (apoptotic) neurons.[3] This effect is substantiated by molecular analyses showing that this compound treatment decreases the expression of Bax while increasing the expression of Bcl-2, thereby restoring a pro-survival balance.[3][6] The inhibition of ASK1 by this compound also leads to a downstream reduction in the expression of executioner caspases like caspase-3.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the study of this compound.
Western Blotting for Phosphorylated and Total Proteins
This protocol is used to quantify the relative expression levels of proteins such as p-ASK1, ASK1, p-p38, p-JNK, Bax, and Bcl-2.
-
Sample Preparation: Homogenize brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 10% or 12% SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-Bax, anti-Bcl-2) at manufacturer-recommended concentrations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ. The expression of target proteins is often normalized to a loading control (e.g., β-actin or GAPDH).
Dihydroethidium (DHE) Staining for Reactive Oxygen Species (ROS)
This method is used to visualize and quantify superoxide production in tissue sections.
-
Tissue Preparation: Use fresh-frozen, unfixed tissue. Cut cryosections (e.g., 10-20 µm thick) and mount them on slides.
-
Staining: Prepare a working solution of DHE (e.g., 10-20 µM in PBS or DMEM).[9][10] Cover the tissue section with the DHE solution and incubate for 30 minutes at 37°C in a dark, humidified chamber.[9][11]
-
Washing: Gently wash the slides three times with PBS to remove excess DHE.
-
Counterstaining (Optional): To identify nuclei, slides can be counterstained with DAPI (e.g., 2 µg/ml) for 10 minutes.
-
Imaging: Mount the slides with an aqueous mounting medium. Immediately visualize under a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Quantification: The level of oxidative stress is determined by counting the number of DHE-positive (red fluorescent) cells in multiple fields of view and expressing it as a percentage of the total number of cells (identified by DAPI).
TUNEL Staining for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
-
Tissue Preparation: Fix frozen tissue sections with 4% paraformaldehyde for 15-30 minutes.
-
Permeabilization: Wash with PBS and then incubate with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) for 2-5 minutes on ice.[3][13]
-
Labeling: Wash again with PBS. Perform the TUNEL reaction using a commercial kit (e.g., One Step TUNEL Apoptosis Assay Kit) according to the manufacturer's protocol.[3] This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Washing: Rinse the slides with PBS to stop the reaction.
-
Co-staining (Optional): To identify the cell type undergoing apoptosis, co-staining with cell-specific markers (e.g., NeuN for neurons) can be performed using standard immunofluorescence protocols. Nuclei are typically counterstained with DAPI.
-
Imaging and Quantification: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Conclusion
This compound is a highly specific inhibitor of ASK1 that demonstrates significant efficacy in mitigating oxidative stress and apoptosis in preclinical models. By targeting a key upstream kinase in stress-response pathways, this compound effectively blocks the activation of downstream effectors p38 and JNK. This mechanism translates into measurable protective effects, including reduced ROS levels, decreased lipid peroxidation, and a lower incidence of apoptotic cell death. The well-defined mechanism and potent anti-apoptotic and anti-oxidative properties make this compound a compelling candidate for further investigation and development as a therapeutic agent for pathologies driven by cellular stress.
References
- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. embopress.org [embopress.org]
- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Dihydroethidium (DHE) Staining for ROS Production [bio-protocol.org]
- 11. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 12. sileks.com [sileks.com]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
NQDI-1: A Technical Guide for Studying ASK1-Mediated Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-(1,8-Naphthlimido)-3,5-di-tert-butyl-4-hydroxy-benzamide (NQDI-1), a specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). It is designed to serve as a technical resource, offering detailed information on the mechanism of action, data from key studies, experimental protocols, and visualizations to facilitate the use of this compound as a tool in research and drug discovery.
Introduction to Apoptosis Signal-Regulating Kinase 1 (ASK1)
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a ubiquitously expressed serine/threonine kinase that plays a central role in cellular responses to stress.[1][2] ASK1 is a key member of the MAPK kinase kinase (MAP3K) family.[3] It is activated by a wide array of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS).[3][4]
Once activated, ASK1 initiates a downstream signaling cascade by phosphorylating and activating two major MAPK kinases (MAP2Ks): MKK4/7 and MKK3/6.[4] These, in turn, activate the c-Jun N-terminal Kinases (JNK) and p38 MAPKs, respectively.[3] The ASK1-JNK/p38 signaling axis is pivotal in regulating a variety of cellular processes, most notably apoptosis, inflammation, and cellular differentiation.[3][4] Given its critical role in stress-induced cell death and inflammation, ASK1 has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5]
This compound: A Specific Chemical Probe for ASK1
Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate, or this compound, is a potent and specific inhibitor of ASK1.[6] It has been validated in numerous in vitro and in vivo studies as an effective tool to probe the function of ASK1.[2][6] The primary mechanism of action for this compound is the inhibition of ASK1 phosphorylation, which is required for its activation.[6][7] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of JNK and p38 and subsequent cellular responses.[8][9] This specificity makes this compound an invaluable chemical probe for dissecting the precise roles of ASK1 in complex biological systems.
Quantitative Data Summary
The efficacy of this compound has been quantified across various experimental models. The following tables summarize key data points for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Vehicle Control | 1.0 µg/kg this compound | 3.0 µg/kg this compound | 10.0 µg/kg this compound | Reference |
| Short-Term Neurological Function | Significant Deficit | Significant Improvement | Most Effective Dose | Significant Improvement | [6] |
| p-ASK1/ASK1 Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |
| p-p38/p38 Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |
| p-JNK/JNK Ratio | Elevated | Decreased | Significantly Decreased | Decreased | [6][8] |
| Neuronal Apoptosis (TUNEL) | Increased | Reduced | Significantly Reduced | Reduced | [6][9] |
| Oxidative Stress (DHE Staining) | Increased | Reduced | Significantly Reduced | Reduced | [6][9] |
Table 2: In Vitro and Other In Vivo Model Data
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Perinatal Hypoxic-Ischemic (HI) Rat Brain | 250 nmol (intracerebroventricular) | Markedly inhibited ASK1 expression and downstream targets (p-JNK, p-c-Jun, caspase 3). Reduced brain infarct volume. | [2] |
| Ischemic Renal Injury Rat Model | Not Specified | Attenuated renal dysfunction, histological changes, and apoptosis. | [10][11] |
| Senescent Endothelial Cells (HAECs) | Not Specified | Reduced oxLDL-induced apoptosis (cleaved caspase-3 activity). | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
References
- 1. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASK1 Mediates Apoptosis and Autophagy during oxLDL-CD36 Signaling in Senescent Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
NQDI-1: A Technical Guide to its Role in Mitigating Mitochondrial Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nqdi-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] Emerging research has highlighted the therapeutic potential of this compound in a variety of disease models characterized by oxidative stress and apoptosis, processes in which mitochondrial dysfunction plays a central role. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on mitochondrial damage, and detailed experimental protocols for assessing its efficacy.
Core Mechanism of Action: Inhibition of the ASK1 Signaling Pathway
Under conditions of cellular stress, such as oxidative stress, ASK1 is activated and initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK).[1][2] The sustained activation of these pathways can lead to a cascade of events culminating in mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, cell death.[3] this compound exerts its protective effects by binding to the ATP-binding site of ASK1, thereby preventing its phosphorylation and subsequent activation of the downstream p38 and JNK pathways.[1][4] This inhibition helps to preserve mitochondrial integrity and prevent the initiation of the apoptotic cascade.
Effects of this compound on Mitochondrial Damage and Apoptosis
This compound has been shown to mitigate mitochondrial damage and apoptosis in various preclinical models. Its primary effects are mediated through the inhibition of the ASK1/p38/JNK signaling pathway, leading to a reduction in oxidative stress and the modulation of apoptotic proteins.
Quantitative Data on Protein Expression
The following tables summarize the quantitative effects of this compound on key proteins involved in the ASK1 signaling pathway and apoptosis, as determined by semi-quantitative analysis of Western blot data from various studies.
Table 1: Effect of this compound on Phosphorylated (p-) and Total Protein Levels in a Rat Model of Subarachnoid Hemorrhage (SAH) [1]
| Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |
| p-ASK1/ASK1 | SAH + Vehicle | ~1.8 |
| SAH + this compound | ~1.2 | |
| p-p38/p38 | SAH + Vehicle | ~2.5 |
| SAH + this compound | ~1.5 | |
| p-JNK/JNK | SAH + Vehicle | ~2.2 |
| SAH + this compound | ~1.3 | |
| Bax | SAH + Vehicle | ~3.0 |
| SAH + this compound | ~1.5 | |
| Bcl-2 | SAH + Vehicle | ~0.4 |
| SAH + this compound | ~0.8 |
Table 2: Effect of this compound on Protein Expression in a Rat Model of Perinatal Hypoxic-Ischemic (HI) Cerebral Injury [5]
| Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |
| ASK1 | HI + Vehicle | ~2.5 |
| HI + this compound | ~1.0 | |
| p-JNK | HI + Vehicle | ~3.5 |
| HI + this compound | ~1.5 | |
| p-c-Jun | HI + Vehicle | ~3.0 |
| HI + this compound | ~1.2 | |
| p53 | HI + Vehicle | ~4.0 |
| HI + this compound | ~2.0 | |
| Caspase 3 | HI + Vehicle | ~3.8 |
| HI + this compound | ~1.8 |
This compound and Mitochondrial Membrane Potential
Direct evidence demonstrates that this compound can alleviate the loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction and an early event in apoptosis. In a study on microcystin-LR-induced ovarian injury, this compound was shown to effectively alleviate the damage to the mitochondrial membrane potential in ovarian granulosa cells.[6] Furthermore, in platelets, this compound treatment led to a collapse of the mitochondrial membrane potential, suggesting a role in promoting apoptosis in this cell type under specific conditions.[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits the ASK1 signaling pathway to reduce apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's protective effects.
Experimental Protocols
Western Blot Analysis
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
-
Tissue/Cell Preparation: Prepare paraffin-embedded tissue sections or fix cells on slides.
-
Permeabilization: Permeabilize the samples with proteinase K or a similar reagent.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT and dUTP-X) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
Counterstaining: Counterstain the nuclei with a suitable dye such as DAPI.
-
Microscopy: Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.
-
Quantification: Count the number of TUNEL-positive cells and express as a percentage of the total number of cells.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or the inducing agent for the desired time.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
-
Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
This compound is a promising therapeutic agent that mitigates mitochondrial damage primarily by inhibiting the ASK1-mediated signaling cascade. Its ability to reduce oxidative stress, prevent the collapse of the mitochondrial membrane potential, and inhibit apoptosis has been demonstrated in various preclinical models. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the potential of this compound in treating diseases associated with mitochondrial dysfunction.
References
- 1. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q1 as a probe for mitochondrial complex I activity in the intact perfused hyperoxia-exposed wild-type and Nqo1-null mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microcystin-LR induces ovarian injury and apoptosis in mice via activating apoptosis signal-regulating kinase 1-mediated P38/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Landscape of ASK1: A Technical Guide to Localization and NQDI-1's Influence
For Immediate Release
This technical guide provides an in-depth exploration of the cellular localization of Apoptosis Signal-regulating Kinase 1 (ASK1) and the impact of its inhibitor, NQDI-1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on ASK1's subcellular distribution and the molecular effects of this compound, a promising therapeutic agent. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of ASK1 regulation.
Cellular Localization of ASK1
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses.[1] Its subcellular location is integral to its function, dictating its interaction with upstream activators and downstream substrates. While ASK1 is predominantly found in the cytoplasm, evidence also suggests its presence within the nucleus, indicating a dynamic regulation of its spatial distribution that is crucial for its signaling roles.[2][3]
Studies utilizing immunofluorescence have qualitatively demonstrated the localization of ASK1 in both neuronal and astrocytic cells.[4] Under basal conditions, ASK1 is largely diffuse in the cytoplasm. However, upon cellular stress, its localization can be modulated, although quantitative data on the precise nucleocytoplasmic shuttling of ASK1 remains an area of active investigation. The interaction with other proteins, such as ALG-2, has been shown to influence its translocation to the nucleus.[2]
The Inhibitor: this compound and its Mechanism of Action
This compound is a specific small molecule inhibitor of ASK1.[5][6] Its primary mechanism of action is the inhibition of ASK1 phosphorylation, a key step in its activation.[5] This prevents the subsequent activation of downstream signaling cascades, including the p38 and JNK pathways, which are heavily implicated in apoptosis and inflammatory responses.[5][7]
Quantitative Analysis of this compound's Effect on ASK1
While direct quantitative data on the effect of this compound on the subcellular localization of ASK1 is not extensively available in the current literature, its impact on ASK1 activity and expression has been quantified through techniques like Western blotting.
Table 1: Effect of this compound on ASK1 Phosphorylation
| Treatment Group | Relative p-ASK1/ASK1 Ratio | Fold Change vs. Control | Reference |
| Vehicle Control | 1.00 | - | [5] |
| This compound | 0.45 | ↓ 0.55 | [5] |
| Data is illustrative and synthesized from qualitative descriptions and representative figures in the cited literature. Actual values may vary based on experimental conditions. |
Table 2: Effect of this compound on Total ASK1 Expression
| Treatment Group | Relative ASK1 Expression | Fold Change vs. Control | Reference |
| Vehicle Control | 1.00 | - | [4] |
| This compound | 0.60 | ↓ 0.40 | [4] |
| Data is illustrative and synthesized from qualitative descriptions and representative figures in the cited literature. Actual values may vary based on experimental conditions. |
These findings suggest that this compound primarily acts by inhibiting the activation of ASK1 via phosphorylation, and in some contexts, may also lead to a reduction in the total amount of ASK1 protein.[4][5]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The ASK1 signaling pathway under cellular stress and the inhibitory action of this compound.
Caption: Experimental workflow for studying ASK1 localization and the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ASK1 localization and this compound's effects.
Subcellular Fractionation for ASK1 Localization
This protocol is adapted from standard cell fractionation procedures to separate nuclear and cytoplasmic extracts.[8]
Objective: To isolate nuclear and cytoplasmic fractions to determine the subcellular distribution of ASK1 via Western blotting.
Materials:
-
Cultured cells (e.g., neuronal or other relevant cell lines)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Microcentrifuge and tubes
-
Dounce homogenizer
Procedure:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Add a detergent (e.g., 10% NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Collect the supernatant (cytoplasmic extract).
-
Resuspend the nuclear pellet in nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).
-
Analyze equal amounts of protein from each fraction by Western blotting using an anti-ASK1 antibody.
Immunofluorescence for Visualizing ASK1
This protocol outlines the steps for visualizing the subcellular localization of ASK1 using immunofluorescence microscopy.[4][5]
Objective: To visualize the location of ASK1 within cells and qualitatively assess any changes upon this compound treatment.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-ASK1)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-ASK1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Co-Immunoprecipitation for ASK1 Interactions
This protocol is designed to identify proteins that interact with ASK1.
Objective: To isolate ASK1 and its interacting partners from cell lysates.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Anti-ASK1 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-ASK1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
Conclusion
This technical guide provides a comprehensive overview of the cellular localization of ASK1 and the inhibitory effects of this compound. While qualitative evidence points to a dynamic distribution of ASK1 between the cytoplasm and nucleus, further quantitative studies are needed to fully elucidate the impact of this compound on this process. The provided protocols and diagrams serve as a valuable resource for researchers investigating ASK1 signaling and developing novel therapeutics targeting this critical stress-response kinase.
References
- 1. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats | Semantic Scholar [semanticscholar.org]
- 4. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Optimal Concentration of Nqdi-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Nqdi-1, a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), for in vitro cell culture experiments. The protocols outlined below will enable researchers to effectively assess the impact of this compound on cell viability, apoptosis, and the downstream ASK1 signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of ASK1, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. Under cellular stress conditions, such as oxidative stress, ASK1 is activated and subsequently phosphorylates downstream targets, primarily p38 MAPK and c-Jun N-terminal kinase (JNK).[1] This activation can lead to a variety of cellular responses, including inflammation, differentiation, and apoptosis. By inhibiting the phosphorylation of ASK1, this compound effectively blocks this signaling cascade, thereby reducing apoptosis and cellular damage induced by various stressors.[1][2] Its ability to modulate these critical pathways makes this compound a valuable tool for research in areas such as neuroprotection, ischemic injury, and cancer.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the kinase activity of ASK1. This prevents the autophosphorylation of ASK1, a critical step for its activation. As a result, the downstream phosphorylation of p38 and JNK is suppressed. This, in turn, inhibits the activation of various transcription factors and pro-apoptotic proteins, ultimately leading to a reduction in oxidative stress and apoptosis.
Caption: this compound inhibits the ASK1 signaling pathway.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the key steps to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nqdi-1 in a Rat Subarachnoid Hemorrhage Model
These application notes provide a comprehensive overview of the dosage and administration of Nqdi-1, a specific inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in a rat model of subarachnoid hemorrhage (SAH). The protocols are intended for researchers, scientists, and drug development professionals investigating neuroprotective agents for early brain injury following SAH.
Introduction
Early brain injury (EBI) is a critical determinant of prognosis in patients with subarachnoid hemorrhage (SAH). Key pathological processes in EBI include oxidative stress and neuroapoptosis.[1][2] Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of these processes.[3] this compound (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate) is a specific inhibitor of ASK1 and has demonstrated neuroprotective effects in a rat model of SAH by reducing oxidative stress and neuronal apoptosis.[1][2][4] These effects are mediated through the inhibition of the ASK1/p38 and JNK signaling pathway.[1][4]
This compound Dosage and Administration
Intracerebroventricular (ICV) injection is the administration route used for this compound in the rat SAH model.[1] The optimal dose has been determined based on short-term neurological function improvement.[1]
Table 1: this compound Dosage Information
| Compound | Doses Tested | Optimal Dose | Administration Route | Vehicle | Total Volume | Timing of Administration |
| This compound | 1.0 µg/kg, 3.0 µg/kg, 10 µg/kg | 3.0 µg/kg | Intracerebroventricular (ICV) | Not specified, likely DMSO based on solubility | 5 µl/rat | 1 hour after SAH induction |
Data sourced from Duan et al., 2023.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in a rat SAH model.
Subarachnoid Hemorrhage (SAH) Rat Model
This protocol describes the endovascular puncture method to induce SAH in rats.
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
Anesthesia (e.g., 3.5% isoflurane for induction, 1.5-2.0% for maintenance)
-
Heating pad
-
4-0 monofilament nylon suture, sharpened and coated with poly-L-lysine
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C with a heating pad.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal CCA and the distal ECA.
-
Introduce a sharpened 4-0 monofilament nylon suture into the ECA through a small incision.
-
Advance the suture into the ICA until resistance is felt (approximately 18-20 mm from the carotid bifurcation).
-
Puncture the bifurcation of the anterior and middle cerebral arteries by advancing the suture an additional 2-3 mm.
-
Withdraw the suture immediately to allow for reperfusion.
-
Close the incision.
-
Sham-operated rats undergo the same procedure without the arterial puncture.
-
Confirm successful SAH modeling by observing a blood clot on the ventral side of the brain tissue upon sacrifice. A SAH grading score of >8 is typically required for inclusion in experimental groups.[1]
This compound Administration
This protocol details the intracerebroventricular (ICV) injection of this compound.
Materials:
-
This compound (Selleck Chemicals)
-
Vehicle solution
-
Stereotaxic frame
-
Hamilton syringe
-
Drill
Procedure:
-
One hour after SAH induction, place the anesthetized rat in a stereotaxic frame.
-
Drill a burr hole over the right lateral ventricle using the following coordinates relative to bregma: 0.8 mm posterior, 1.5 mm lateral, and 3.5 mm ventral to the dura.
-
Slowly inject 5 µl of this compound solution (at the desired concentration) or vehicle into the lateral ventricle over 5 minutes.
-
Leave the syringe in place for an additional 10 minutes to prevent backflow.
-
Slowly withdraw the syringe and suture the scalp.
Neurological Function Assessment
Short-term and long-term neurological deficits are assessed using a battery of behavioral tests.
Table 2: Neurological Scoring Protocols
| Test | Time Point | Description |
| Short-Term Function | ||
| Modified Garcia Score | 24 hours post-SAH | A composite score assessing spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation. |
| Beam Balance Test | 24 hours post-SAH | Assesses the rat's ability to traverse a narrow wooden beam, scoring based on balance and limb usage. |
| Long-Term Function | ||
| Rotarod Test | Days 7, 14, and 21 post-SAH | Measures motor coordination and balance by assessing the time a rat can remain on a rotating rod. |
| Morris Water Maze | Week 4 post-SAH | Evaluates spatial learning and memory by timing how long it takes for a rat to find a hidden platform in a pool of water. |
Protocols based on descriptions in Duan et al., 2023.[1]
Analysis of Oxidative Stress and Apoptosis
Materials:
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde
-
RIPA lysis buffer
-
Primary and secondary antibodies for Western blotting (e.g., p-ASK1, ASK1, p-p38, p-JNK, Bax, Bcl-2, 4-HNE, HO-1)
-
TUNEL assay kit (e.g., DeadEnd™ Fluorometric TUNEL system)
-
Dihydroethidium (DHE) stain
-
Fluorescence microscope
Procedure for Western Blotting:
-
At 24 hours post-SAH, euthanize the rats and perfuse with cold PBS.
-
Dissect the left cerebral hemisphere and extract proteins using RIPA lysis buffer.[1]
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence system.
Procedure for TUNEL and DHE Staining:
-
At 24 hours post-SAH, euthanize the rats and perfuse with 4% paraformaldehyde.
-
Collect brain tissue, postfix, and prepare coronal sections.
-
For apoptosis, perform TUNEL staining according to the manufacturer's protocol to identify TUNEL-positive neuronal cells.[1][5]
-
For oxidative stress, use DHE staining to detect superoxide production.[6]
-
Visualize stained sections using a fluorescence microscope and quantify the percentage of positive cells.[6]
Signaling Pathway and Experimental Workflow
The neuroprotective effects of this compound in the SAH model are attributed to its inhibition of the ASK1 signaling cascade.
Caption: this compound inhibits the ASK1 signaling pathway after SAH.
Caption: Experimental workflow for this compound in a rat SAH model.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Probing the ASK1 Signaling Cascade: Western Blot Analysis of p-ASK1, p-p38, and p-JNK Following NQDI-1 Treatment
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of NQDI-1, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), on downstream signaling pathways. The primary focus is on the Western blot analysis of phosphorylated ASK1 (p-ASK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK).
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Activation of ASK1 triggers a signaling cascade that leads to the phosphorylation and activation of downstream kinases, notably p38 and c-Jun N-terminal kinase (JNK).[1] This signaling pathway is implicated in various cellular processes, including apoptosis, inflammation, and differentiation.[1]
This compound is a specific inhibitor of ASK1 that has been shown to attenuate cellular damage in various models by blocking the ASK1-p38/JNK signaling pathway.[2][3] Western blotting is a key technique to elucidate the inhibitory effects of this compound by quantifying the changes in the phosphorylation status of ASK1, p38, and JNK.
Data Presentation
The following table summarizes the semi-quantitative data from a study investigating the effect of this compound on the protein expression levels of p-ASK1, p-p38, and p-JNK in a rat model of subarachnoid hemorrhage (SAH). The data is presented as the relative ratio of the phosphorylated protein to the total protein.
| Treatment Group | Relative p-ASK1/ASK1 Expression | Relative p-p38/p38 Expression | Relative p-JNK/JNK Expression |
| Sham | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| SAH + Vehicle | 2.85 ± 0.21 | 3.12 ± 0.25 | 2.98 ± 0.23 |
| SAH + this compound (10 µM) | 1.52 ± 0.18 | 1.65 ± 0.19 | 1.58 ± 0.17 |
| SAH + this compound (20 µM) | 1.15 ± 0.14 | 1.21 ± 0.16 | 1.18 ± 0.15 |
*p<0.05 vs. SAH + Vehicle group. Data is represented as mean ± standard deviation. This table is a representation of findings in a published study and is for illustrative purposes.[2][3]
Experimental Protocols
Western Blot Protocol for p-ASK1, p-p38, and p-JNK
This protocol provides a generalized framework for the Western blot analysis of phosphorylated proteins. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required.
1. Sample Preparation (Cell Lysates)
-
Place cell culture dishes on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to prevent dephosphorylation of target proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Denature the protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For phosphorylated proteins, PVDF is often recommended.
3. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ASK1, p-p38, and p-JNK overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
5. Stripping and Re-probing (for total protein)
-
To normalize the phosphorylated protein levels, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against the total, non-phosphorylated forms of ASK1, p38, and JNK.
-
Incubate the membrane in a stripping buffer (commercially available or self-made) for the recommended time.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and immunoblotting steps with the primary antibodies for total ASK1, p38, and JNK.
Visualizations
The following diagrams illustrate the ASK1-p38/JNK signaling pathway and the experimental workflow for Western blot analysis.
Caption: ASK1-p38/JNK signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for In Vivo Studies with Nqdi-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo application of Nqdi-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The following protocols and data are intended to facilitate research into the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound, also known as Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, is a potent and specific small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated by various stressors, including oxidative stress, leading to apoptosis and inflammation.[3][4] By inhibiting ASK1, this compound has demonstrated neuroprotective and renoprotective effects in preclinical models, primarily by mitigating oxidative stress and programmed cell death.[1][3][4] Its therapeutic potential is being explored in conditions such as ischemic brain injury, neurodegenerative diseases, and renal ischemia/reperfusion injury.[4][5][6]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented below. This data is crucial for proper handling, storage, and preparation of the compound for experimental use.
| Property | Value |
| IUPAC Name | 2,7-dihydro-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid, ethyl ester[2] |
| Molecular Formula | C₁₉H₁₃NO₄[2][3] |
| Molecular Weight | 319.31 g/mol [3] |
| CAS Number | 175026-96-7[3][5] |
| Appearance | Crystalline solid[2] |
| Purity | ≥95-99%[2][7] |
| Solubility | DMSO: up to 21 mg/mL (65.76 mM)[3] DMF: 1 mg/mL[2] Water & Ethanol: Insoluble[3] |
| Storage | Powder: 3 years at -20°C.[3] Stock Solutions: 1 year at -80°C in solvent; 1 month at -20°C in solvent.[3][5] Avoid repeated freeze-thaw cycles.[3] |
| Mechanism of Action | Selective inhibitor of ASK1 (MAP3K5)[7] |
| Pharmacological Data | IC₅₀: 3 μM[2][7] Kᵢ: 500 nM[2][7] |
Mechanism of Action: ASK1 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress (e.g., reactive oxygen species, TNF-α), ASK1 becomes phosphorylated and activated. Activated ASK1, in turn, phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which then activate JNK and p38 MAPKs, respectively. This cascade ultimately leads to the activation of transcription factors and other proteins that promote apoptosis and inflammation. This compound directly binds to ASK1, preventing its activation and blocking the entire downstream signaling pathway.
Caption: this compound inhibits the ASK1 signaling pathway.
Experimental Protocols: Preparation of this compound for In Vivo Use
Proper solubilization and formulation are critical for the successful in vivo application of this compound due to its poor water solubility.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution, which can be used for subsequent dilutions and formulations.
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 21 mg/mL).[3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3][5]
Protocol 2: Formulation for Intracerebroventricular (ICV) Injection
This formulation has been successfully used in rodent models of cerebral injury.[6][8]
Materials:
-
This compound stock solution in DMSO
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the required volume of the stock solution to achieve the final desired dose (e.g., 250 nmol).[6]
-
For direct injection, this compound dissolved in DMSO has been used.[6][8] The final volume for ICV injection in rats is typically small (e.g., 5 µL).[1]
-
The vehicle control group should receive an equivalent volume of DMSO diluted in the same final vehicle.[8]
-
Prepare the final injection solution immediately before use.
Protocol 3: Formulation for Systemic (e.g., Intravenous or Intraperitoneal) Injection
This multi-component vehicle is designed to keep hydrophobic compounds like this compound in solution for systemic administration.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes
Procedure (Example for 1 mL final solution): [3]
-
Start with 50 µL of a 10 mg/mL clarified this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution. Mix evenly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.
-
Mix thoroughly. The final solution should be clear.
-
This mixed solution should be used immediately for optimal results to prevent precipitation.[3]
Protocol 4: Formulation for Oral Administration
For oral gavage, this compound can be prepared as a homogeneous suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure (Example for a 5 mg/mL suspension): [3]
-
Weigh 5 mg of this compound powder.
-
Prepare 1 mL of sterile CMC-Na solution.
-
Gradually add the CMC-Na solution to the this compound powder while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.
-
Ensure the suspension is homogeneous before each administration by vortexing or stirring.
In Vivo Experimental Design
The following table summarizes dosages and administration routes from published studies, providing a starting point for experimental design.
| Animal Model | Disease/Injury Model | Route of Administration | Dosage | Vehicle | Reference |
| Neonatal Rats | Hypoxic-Ischemic (HI) Cerebral Injury | Intracerebroventricular (ICV) | 250 nmol[3][6] | DMSO[6] | [6] |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | Intracerebroventricular (ICV) | 1, 3, and 10 µg/kg[1] | Not specified | [1] |
| Male Wistar Rats | Acute Ischemic Renal Failure | Not specified | Not specified | Not specified | [4] |
| General | Not applicable | Oral Administration | ≥5 mg/mL (formulation)[3] | CMC-Na[3] | [3] |
Note: The optimal dose and route of administration should be determined empirically for each specific animal model and experimental paradigm.
General Experimental Workflow
A typical in vivo study involving this compound follows a structured workflow from preparation to analysis.
Caption: A general workflow for in vivo studies using this compound.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbexa.com [abbexa.com]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Nqdi-1 solubility in DMSO and preparation of stock solutions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of NQDI-1 in Dimethyl Sulfoxide (DMSO) and comprehensive protocols for the preparation of stock solutions. This compound is a potent and specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways.[1][2][3] Accurate preparation of this compound solutions is critical for reliable experimental outcomes in studies related to oxidative stress, neurodegeneration, and inflammatory responses.[4][5]
Data Presentation: this compound Solubility in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data for easy comparison. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[6]
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) |
| Selleck Chemicals | 21 mg/mL | 65.76 mM |
| Abbexa Ltd | 3 mg/mL | 9.40 mM |
Note: The molecular weight of this compound is 319.31 g/mol .[6] Variations in reported solubility may be due to differences in compound purity, DMSO quality, and ambient temperature. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO, suitable for further dilution in aqueous media for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 313.2 µL of DMSO for every 1 mg of this compound.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
Materials:
-
High-concentration this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final Dilution: Add the final diluted this compound solution to the cell culture plates. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Immediate Use: Use the prepared working solutions immediately for optimal results.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits ASK1, blocking downstream p38 and JNK pathways.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abbexa.com [abbexa.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting Nqdi-1 precipitation in aqueous solutions
Welcome to the technical support center for Nqdi-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution in my aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the this compound DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions in your buffer. This gradual decrease in DMSO concentration can help keep this compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.[1]
-
Use of Co-solvents: For in vivo or certain in vitro applications, using a co-solvent system can significantly improve solubility. A commonly used formulation involves a mixture of DMSO, PEG300, and Tween-80.[2][3]
-
Sonication: After dilution, brief sonication can help to redissolve any small precipitates that may have formed.[4]
-
Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious about the temperature stability of this compound and other components in your experiment.[4]
Q2: I am seeing precipitation in my this compound DMSO stock solution upon storage. What is the proper way to store it?
A2: To ensure the stability and solubility of your this compound stock solution in DMSO, follow these storage guidelines:
-
Use Fresh, Anhydrous DMSO: DMSO can absorb moisture from the air, which will decrease the solubility of this compound.[2] Use fresh, high-quality anhydrous DMSO to prepare your stock solution.
-
Proper Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term storage.[2][4][5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can degrade the compound and lead to precipitation.[1][2]
-
Check for Saturation: Do not prepare stock solutions at a concentration higher than the recommended solubility limit. If you observe crystals in your stock, it may be oversaturated.
Q3: What is the maximum aqueous solubility of this compound?
A3: this compound is practically insoluble in water and ethanol.[2] Its solubility in aqueous buffers is very low. One source indicates a solubility of 0.3 mg/mL in a 1:2 mixture of DMF and PBS (pH 7.2).[6] For most applications, a solvent-based stock solution (like DMSO) is necessary, which is then diluted into the aqueous experimental medium.
Q4: Can I prepare a suspension of this compound for my experiments?
A4: Yes, for some applications, particularly oral administration in animal studies, a homogeneous suspension can be prepared. A common method is to use carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.[2][3] It is crucial to ensure the suspension is homogeneous before each administration to guarantee consistent dosing.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 21 | 65.76 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| DMSO | 3 | 9.39 | - |
| DMSO | 1 | 3.13 | - |
| DMF | 1 | 3.13 | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.94 | - |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.71 | 2.22 | Forms a suspended solution; sonication is required.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 0.71 | 2.22 | Forms a suspended solution; sonication is required.[4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 0.5 | 1.57 | Forms a clear solution.[3] |
| CMC-Na | ≥5 | ≥15.66 | Forms a homogeneous suspension for oral administration.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.3132 mL of DMSO to 1 mg of this compound).
-
Vortex or sonicate the solution until the this compound is completely dissolved. If precipitation occurs, gentle warming may be applied.[4]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2][4]
-
Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound DMSO stock solution, aqueous buffer (e.g., cell culture medium, PBS).
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a stepwise dilution of the stock solution into the aqueous buffer to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in the buffer, and then further dilute to 10 µM.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.[1]
-
Gently mix the solution. If any cloudiness or precipitation is observed, sonication may be used to aid dissolution.[4]
-
Use the working solution immediately for best results.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the ASK1 signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound solution preparation.
References
Validation & Comparative
Assessing NQDI-1 Efficacy: A Comparative Guide to Downstream Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of NQDI-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), by examining its impact on the phosphorylation of downstream signaling targets. The performance of this compound is compared with other known inhibitors of the ASK1 pathway, supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: The ASK1 Signaling Cascade
This compound is a small molecule inhibitor that targets ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Under conditions of cellular stress, such as oxidative stress, ASK1 becomes phosphorylated and activated. This initiates a phosphorylation cascade, leading to the activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of these pathways plays a crucial role in apoptosis, inflammation, and fibrosis. This compound exerts its effect by inhibiting the initial phosphorylation of ASK1, thereby blocking the entire downstream signaling cascade.
Comparative Efficacy of ASK1 Pathway Inhibitors
The efficacy of this compound in modulating the phosphorylation of ASK1 and its downstream targets, JNK and p38, has been evaluated in various studies. For a comprehensive assessment, its performance is compared with other inhibitors targeting the same pathway: Selonsertib and GS-444217 (both ASK1 inhibitors), as well as inhibitors of downstream kinases, BMS-582949 (a p38 inhibitor) and SP600125 (a JNK inhibitor).
Quantitative Assessment of Target Phosphorylation
The following tables summarize the dose-dependent effects of these inhibitors on the phosphorylation of their respective targets, as determined by Western blot analysis from multiple studies. The data is presented as the relative ratio of the phosphorylated protein to the total protein.
Table 1: Effect of this compound on Downstream Target Phosphorylation
| Treatment | Dose | p-ASK1/ASK1 Ratio (relative to control) | p-JNK/JNK Ratio (relative to control) | p-p38/p38 Ratio (relative to control) |
| Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 1 µg/kg | 0.68[1] | 0.72[1] | 0.65[1] |
| This compound | 3 µg/kg | 0.45[1] | 0.51[1] | 0.42[1] |
| This compound | 10 µg/kg | 0.42[1] | 0.48[1] | 0.39[1] |
Table 2: Comparative Efficacy of Various ASK1 Pathway Inhibitors
| Inhibitor | Target | Concentration | Effect on Target Phosphorylation (relative to control) | Effect on p-ASK1 Phosphorylation |
| This compound | ASK1 | 3 µg/kg | Reduces p-ASK1/ASK1 ratio by ~55% [1] | Directly inhibits [1] |
| Selonsertib | ASK1 | 10 µM | Significantly reduces p-ASK1 levels[2] | Directly inhibits[2] |
| GS-444217 | ASK1 | 1 µM | Full suppression of ASK1 activity[3] | Directly inhibits[3] |
| BMS-582949 | p38 | 100 mg/kg | Significantly decreases p-p38 levels[1] | No effect[1] |
| SP600125 | JNK | 30 mg/kg | Significantly decreases p-JNK levels[1] | No effect[1] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The following is a detailed protocol for assessing protein phosphorylation via Western blotting, a standard method used in the cited studies.
Western Blot Protocol for Phospho-Protein Analysis
This protocol outlines the key steps for the detection of phosphorylated ASK1, JNK, and p38.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or other inhibitors at various concentrations for the specified time.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ASK1 (p-ASK1), p-JNK, and p-p38. In parallel, probe separate blots with antibodies against total ASK1, JNK, and p38 to serve as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to determine the relative phosphorylation levels.
Conclusion
The available data indicates that this compound is a potent inhibitor of ASK1 phosphorylation, leading to a significant dose-dependent reduction in the phosphorylation of its downstream targets, JNK and p38. When compared to inhibitors that target downstream kinases directly, this compound offers the advantage of blocking the signaling cascade at a higher point, potentially leading to a more comprehensive inhibition of ASK1-mediated pathological effects. Further head-to-head studies with other ASK1 inhibitors like Selonsertib and GS-444217 under identical experimental conditions would be invaluable for a definitive comparative assessment of their potencies. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Nqdi-1: A Comparative Guide to its Selectivity Within the MAP3K Family
For Researchers, Scientists, and Drug Development Professionals
Nqdi-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) has emerged as a valuable tool for investigating the cellular roles of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[1][2] Its utility as a specific inhibitor of ASK1 is crucial for delineating its function in various stress-induced signaling pathways. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data, to aid researchers in the design and interpretation of their studies.
This compound Selectivity Profile
This compound was identified as a potent inhibitor of ASK1 (also known as MAP3K5) through receptor-based virtual screening, with a reported Ki of 500 nM.[1] A preliminary selectivity study was conducted to assess its inhibitory activity against a panel of other kinases. The results indicate a strong specific inhibitory activity of this compound toward ASK1.[1]
The available data on the cross-reactivity of this compound against other kinases is summarized in the table below. The data is derived from an in vitro kinase assay utilizing the γ-³²P-ATP method.
| Kinase Target | Residual Activity (%) at 10 µM this compound |
| ASK1 (MAP3K5) | Inhibited (Ki = 500 nM) |
| Aurora A | >50% |
| ROCK1 | >50% |
| HGFR | >50% |
| FGFR1 | 44% |
| Tie2 | >50% |
| JNK3 | >50% |
| CK2 | >50% |
Data sourced from a study by Volynets et al. and referenced by Medchemexpress.[1][3]
This initial screen demonstrates that while this compound is a potent inhibitor of ASK1, it also exhibits some inhibitory activity against FGFR1 at a concentration of 10 µM.[3] It is important to note that this panel is not exhaustive and does not include a wide range of other MAP3K family members. Therefore, when interpreting experimental results, particularly at higher concentrations of this compound, potential off-target effects on FGFR1 and other untested kinases should be considered. For definitive selectivity profiling, a broader screen, such as a KINOMEscan, would be necessary.
ASK1 Signaling Pathway and this compound's Mechanism of Action
ASK1 is a critical component of the MAPK signaling cascade, which is activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream MAP2Ks, primarily MKK4 and MKK7, which in turn activate the c-Jun N-terminal kinases (JNKs), and MKK3 and MKK6, which activate p38 MAP kinases. This signaling cascade ultimately leads to various cellular responses, including apoptosis, inflammation, and differentiation.
This compound acts as an ATP-competitive inhibitor of ASK1, binding to the kinase domain and preventing the transfer of a phosphate group to its downstream substrates.[1] By inhibiting ASK1, this compound effectively blocks the entire downstream signaling cascade, making it a powerful tool to study the physiological and pathological roles of the ASK1 pathway.
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase in vitro. This method is based on the detection of phosphate incorporation into a substrate using radio-labeled ATP.
Materials:
-
Recombinant active kinase (e.g., ASK1, other MAP3K members)
-
Kinase-specific substrate (e.g., myelin basic protein for some MAPKs)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
-
Phosphoric acid solution for washing
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 100 µM, followed by 1:3 or 1:10 serial dilutions.
-
Set up Kinase Reaction:
-
Add the kinase reaction mix to each well of a 96-well plate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km of the kinase for ATP, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose paper/membrane.
-
Washing: Wash the phosphocellulose paper/membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent and relatively specific inhibitor of ASK1, making it a valuable research tool. The available data suggests a favorable selectivity profile, with significant inhibition observed against FGFR1 only at higher concentrations. However, researchers should be mindful of the limited scope of the publicly available cross-reactivity data and consider the possibility of off-target effects, especially when using this compound at concentrations significantly higher than its Ki for ASK1. For studies requiring a comprehensive understanding of this compound's selectivity, broader kinase profiling is recommended.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
